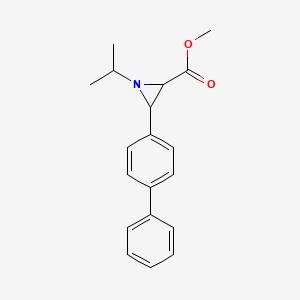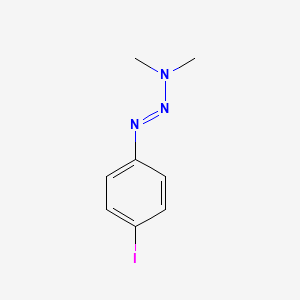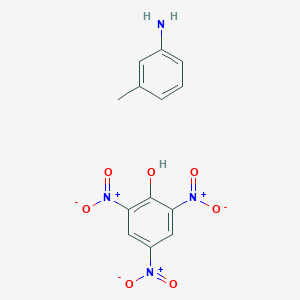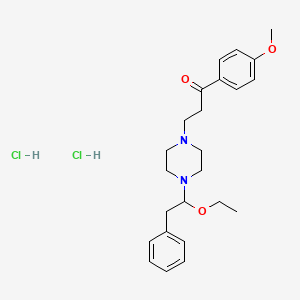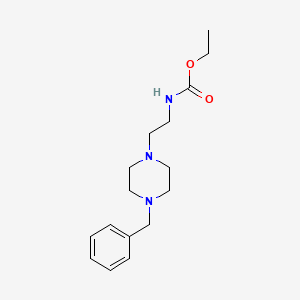
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester is a chemical compound with the molecular formula C16H24N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and an ethyl ester of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester typically involves the reaction of 4-benzylpiperazine with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Starting Materials: 4-benzylpiperazine and ethyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-benzylpiperazine is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is then added dropwise with stirring, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester involves its interaction with specific molecular targets. The piperazine ring and benzyl group play a crucial role in binding to receptors or enzymes, modulating their activity. The ethyl ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(4-methyl-1-piperazinyl)ethyl)-, ethyl ester
- Carbamic acid, (2-(4-phenyl-1-piperazinyl)ethyl)-, ethyl ester
- Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, methyl ester
Uniqueness
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
CAS No. |
23111-68-4 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
ethyl N-[2-(4-benzylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16(20)17-8-9-18-10-12-19(13-11-18)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,17,20) |
InChI Key |
KWISGZYDAAJRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCN1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


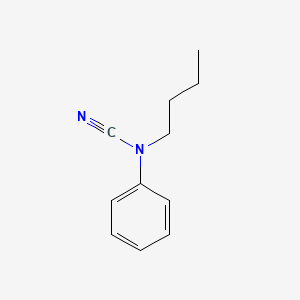
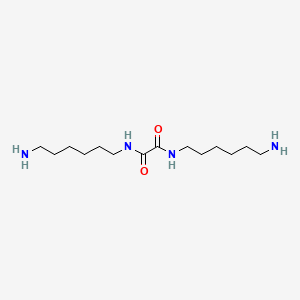

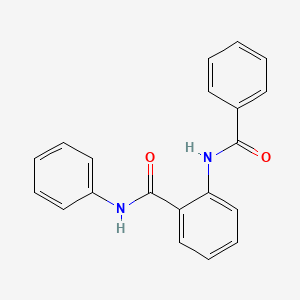
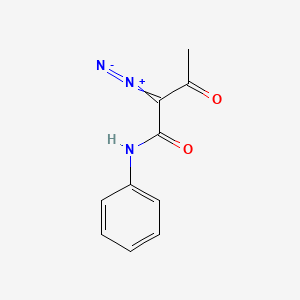
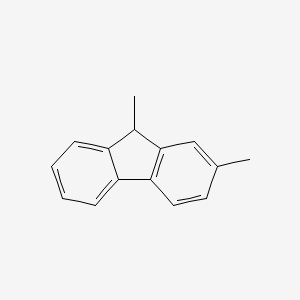
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
